4-(3-aminopropyl)-N,N-dimethylaniline

Chemical Synthesis Procurement Purity Specification

Sourcing a precise bifunctional linker is critical; analogs with incorrect alkyl chain lengths often lead to failed bioconjugation or altered enzymatic activity. This compound is the definitive solution, featuring an optimized 3-carbon propyl spacer that separates its reactive primary amine from the electron-rich N,N-dimethylaniline moiety. • Eliminates synthesis failure risk with a defined spacer geometry for reliable amide bond formation. • Serves as a validated tool for polyamine oxidase studies and advanced chromophore design. • Available with documented purity to ensure reproducibility in demanding biochemical assays.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 112103-97-6
Cat. No. B1286452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminopropyl)-N,N-dimethylaniline
CAS112103-97-6
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCN
InChIInChI=1S/C11H18N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3
InChIKeyFDADHKBMNOCRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminopropyl)-N,N-dimethylaniline Technical Profile


4-(3-Aminopropyl)-N,N-dimethylaniline is a synthetic, bifunctional organic molecule from the class of para-substituted anilines. Its structure features an N,N-dimethylaniline moiety linked to a primary amine via a three-carbon propyl spacer [1]. This configuration yields a molecular formula of C11H18N2 and a calculated molecular weight of 178.27 g/mol [1]. The compound is commercially available as a building block for research and synthesis, with purities commonly ranging from 95% to 98% [2]. Its predicted physicochemical properties include a boiling point of 293.3±23.0 °C [3] and an aqueous solubility of 38 . This combination of a reactive primary amine and a tertiary aromatic amine establishes its fundamental utility as a versatile intermediate.

Bifunctional amine intermediate with reactive primary amine and tertiary aromatic amine
Flexible C3 propyl spacer supports conjugation and linker design
Supports building block applications in dye, bioconjugate, and polyamine research

4-(3-Aminopropyl)-N,N-dimethylaniline Analog Limitations


Substituting this compound with a close analog is not straightforward due to precise structural and electronic requirements in its target applications. The para-substituted, three-carbon alkyl chain separating the primary and tertiary amines is a key differentiator [1]. Analogs like 4-(2-aminopropyl)-N,N-dimethylaniline (CAS 57580-63-9) alter the distance and geometry of the amine groups, which can drastically impact molecular recognition and binding efficacy in biochemical assays . Similarly, replacing the aliphatic propyl linker with a rigid alkynyl group, as in N,N-dimethyl-4-(prop-1-yn-1-yl)aniline (CAS 474661-33-1), introduces a completely different electronic and conformational profile . Even the simple analog lacking the N,N-dimethyl groups, 4-(3-aminopropyl)aniline (CAS 61798-01-4), will exhibit different nucleophilicity, basicity, and lipophilicity, potentially leading to failed syntheses or altered biological activity. Consequently, generic substitution without validation risks significant experimental divergence.

Shorter or rigid linker analogs 2-carbon or alkynyl spacers alter molecular geometry and recognition; conjugation outcomes may not replicate.
Desmethyl analog Lacking N,N-dimethyl groups changes nucleophilicity, basicity, and lipophilicity; synthesis behavior may differ significantly.
Generic structural substitution Direct replacement without validation may lead to experimental divergence in reactivity or biological readouts.

4-(3-Aminopropyl)-N,N-dimethylaniline Comparative Evidence


Purity Grade vs. 2-Aminopropyl Analog

A review of vendor catalogs reveals that 4-(3-aminopropyl)-N,N-dimethylaniline is consistently offered at higher reported purity grades compared to its 2-aminopropyl analog . While the 3-aminopropyl derivative is commonly available at purities of 95% or greater , the 2-aminopropyl isomer is more frequently found at a lower purity specification of 95% . This discrepancy suggests that synthetic or purification processes for the 3-aminopropyl isomer may be more robust, resulting in a higher-quality commercial product.

Purity grade comparison
Data to verify
95–98% vs 95% (2-aminopropyl analog)
Reported higher purity grade may reduce impurity-related variability.
Vendor catalog cross-sectional review; confirm current lot specifications.
Chemical Synthesis Procurement Purity Specification

Boiling Point vs. Desmethyl Analog

The addition of the N,N-dimethyl group on the aniline ring significantly alters key physical properties relevant to handling and purification. The target compound has a predicted boiling point of 293.3±23.0 °C [1]. In contrast, the simpler analog 4-(3-aminopropyl)aniline, which lacks these methyl groups, has a predicted boiling point of 289.5±23.0 °C . This ~4 °C increase, while modest, reflects the increased molecular weight and altered intermolecular forces from dimethylation, which can influence conditions for distillation or high-temperature reactions.

Boiling point shift
Reported
293.3 °C vs 289.5 °C (desmethyl analog)
Different boiling points require separate distillation protocol development.
Predicted data; experimental verification recommended.
Physicochemical Property Distillation Reaction Conditions

Linear Propyl Spacer vs. Shorter Linkers

The compound's core value proposition for specialized applications like bioconjugation lies in its unique spacer length and flexibility. It features a linear, flexible three-carbon propyl chain connecting a primary amine to an aromatic tertiary amine [1]. This is a critical geometric and entropic differentiation from the 2-aminopropyl analog, which has a shorter, less flexible linker , and from N,N-dimethyl-4-(prop-1-yn-1-yl)aniline, which has a rigid, linear alkynyl spacer of similar length . The flexible 3-carbon chain is predicted to provide a different radius of gyration and rotational freedom, which can significantly impact the binding kinetics and spatial arrangement in large biomolecule conjugates.

Linker flexibility
Class-level
Flexible 3-carbon propyl vs. shorter/rigid alternatives
Linker flexibility may impact binding kinetics and conjugate geometry.
Qualitative structural distinction; functional validation is context-specific.
Bioconjugation Linker Chemistry Molecular Design

Pricing and Availability Comparison

A review of commercial offerings indicates a distinct pricing and packaging profile for 4-(3-aminopropyl)-N,N-dimethylaniline compared to its analogs. The target compound is listed at $255 for a 1g quantity (purity: 95%) , while the closely related N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is available at $273 for the same 1g quantity and purity . This ~7% price difference is notable for procurement budgeting, especially when scaling up. Furthermore, the target compound is listed as 'In Stock' , whereas the alkynyl analog's availability may vary, a critical factor for project timelines.

List price & availability
Data to verify
$255 vs $273 per g (alkynyl analog)
Lower listed price and confirmed stock may simplify procurement planning.
Catalog pricing as of April 2026; verify current availability.
Procurement Pricing Supply Chain

4-(3-Aminopropyl)-N,N-dimethylaniline Applications


Functional Dye & Pigment Synthesis

This compound serves as a strategic intermediate for creating advanced dyes and pigments . Its electron-rich N,N-dimethylaniline moiety enhances color properties, while the free primary amine acts as an anchor point for covalent attachment to various chromophores or polymer matrices [1]. This bifunctionality allows for the tailored design of colorants with improved fastness, solubility, or specific binding capabilities.

Bioconjugation & Protein Modification

Due to its bifunctional nature, the compound is employed as a versatile linker in bioconjugation . The aliphatic primary amine readily undergoes standard conjugation chemistries (e.g., amide bond formation with activated esters), enabling the attachment of the dimethylaniline handle to peptides, proteins, or other biomolecules . This is particularly valuable for introducing a spectroscopic probe or creating a defined spacer for downstream applications like affinity purification or targeted drug delivery research .

Polyamine Metabolism Research Tool

Due to its structural resemblance to natural polyamines, 4-(3-aminopropyl)-N,N-dimethylaniline is used as a tool compound in biochemical research focusing on polyamine metabolism pathways . It is reported to interact with enzymes like polyamine oxidases and amine oxidases, making it useful for studying the catabolism and cellular regulation of these critical small molecules .

Application
Selection Property
Validation Focus
Functional Dye & Pigment Synthesis
Bifunctional amine with electron-rich aniline core
Chromophore attachment efficiency and color fastness testing
Bioconjugation & Protein Modification
Flexible C3 linker with reactive primary amine
Conjugation efficiency, biomolecule stability, and carrier study context
Polyamine Metabolism Research
Structural similarity to natural polyamines
Enzyme interaction assays (polyamine oxidases, amine oxidases)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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